molecular formula C28H42O4 B2414821 [4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate CAS No. 328117-33-5

[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate

Cat. No. B2414821
CAS RN: 328117-33-5
M. Wt: 442.64
InChI Key: DUXRLKLUVGBJCL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-tert-Butylcyclohexene and 4-tert-Butylcyclohexanecarbaldehyde . These are organic compounds with the molecular formulas C10H18 and C11H20O , respectively.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For example, the bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Transfer Hydro-tert-Butylation : Cyclohexa-1,4-dienes with a tert-butyl group, similar to the compound , have been used in transfer hydro-tert-butylation, presenting a new way of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
  • Synthesis of Benzyl Carbamates : An efficient enantioselective synthesis of benzyl carbamates using a similar tert-butoxycarbonylamino compound highlights the utility in synthesizing potent CCR2 antagonists (Campbell et al., 2009).

Polymer Science

  • Synthesis of Poly(bisbenzothiazole)s : A monomer bearing the 4-tert-butylcyclohexylidene group was used in the synthesis of aromatic poly(bisbenzothiazole)s, demonstrating good solubility and thermal stability, and potential for fluorescence emission (Huang, Xu, & Yin, 2006).

Electrochemistry

  • Donor–Acceptor–Donor Type Polymers : A benzimidazole unit similar to the tert-butyl compound was synthesized and its electrochemical properties were studied, showing potential applications in polymer synthesis (Ozelcaglayan et al., 2012).

Material Science

  • Synthesis of Cyclohexane β-Keto Esters : A methodology involving potassium tert-butoxide, related to the tert-butyl group in the compound, was developed for synthesizing cyclohexane β-keto esters, a building block in natural products synthesis and medicinal chemistry (Degraffenreid et al., 2007).

Chemical Reactions and Mechanisms

  • Photogeneration and Reactivity of Aryl Cations : Studies on the photochemistry of tert-butyl phenylazocarboxylates, which are structurally similar, revealed insights into nucleophilic substitutions and radical reactions, broadening the scope of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

[4-(4-tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-27(2,3)21-11-7-19(8-12-21)25(29)31-23-15-17-24(18-16-23)32-26(30)20-9-13-22(14-10-20)28(4,5)6/h15-22H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXRLKLUVGBJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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